

Buffer and media optimization for live cell ACKR3 imaging

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Compound of Interest

Compound Name: *Fluorescent ACKR3 antagonist 1*

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Technical Support Center: Live-Cell ACKR3 Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer and media conditions for live-cell imaging of the Atypical Chemokine Receptor 3 (ACKR3).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal imaging medium for live-cell ACKR3 experiments?

A1: The ideal imaging medium maintains cell health and provides a stable environment while minimizing background fluorescence. For many applications, a phenol red-free DMEM or FluoroBrite DMEM is recommended.^{[1][2]} For experiments outside a CO2 incubator, this should be supplemented with a physiological buffer like HEPES.

Q2: My signal-to-noise ratio is poor. How can I improve it?

A2: A low signal-to-noise ratio can be caused by several factors. First, ensure your imaging medium is optimized to reduce background fluorescence (see Q1). Consider using phenol red-free media as phenol red can contribute to background.^[3] Additionally, optimizing the

concentration of your fluorescent ligand or antibody is crucial. Using too high a concentration can lead to non-specific binding and increased background. Finally, ensure your microscope settings, such as laser power and exposure time, are optimized to maximize signal detection while minimizing phototoxicity.[4][5]

Q3: My cells are dying during the imaging experiment. What could be the cause?

A3: Cell death during live-cell imaging is often due to phototoxicity or an unstable imaging environment.[6][7] Phototoxicity is caused by light-induced damage to cells.[6] To mitigate this, reduce laser power and exposure times to the minimum required for adequate signal.[8][9] Also, ensure your imaging medium is properly buffered (e.g., with HEPES for experiments outside a CO₂ incubator) and maintained at 37°C to provide a stable physiological environment.[10][11] Some signs of cell stress to watch for include plasma membrane blebbing and the appearance of large vacuoles.[10]

Q4: I am observing high background fluorescence. What are the common causes and solutions?

A4: High background fluorescence can originate from several sources. Autofluorescence from cells and components in the culture medium are common culprits.[8] Using a phenol red-free imaging medium can significantly reduce background.[3] If using serum, reducing its concentration or switching to a serum-free medium for the duration of the experiment can also help. Additionally, ensure thorough washing steps to remove any unbound fluorescent probes. If the issue persists, consider using a quencher to reduce extracellular fluorescence.[8]

Q5: Should I use a CO₂-independent medium or supplement my medium with HEPES?

A5: For imaging experiments conducted outside of a CO₂ incubator, maintaining the pH of the medium is critical.[12] Standard bicarbonate-buffered media require a 5% CO₂ atmosphere to maintain a physiological pH of 7.2-7.4.[12] For experiments on a microscope stage without CO₂ control, you have two main options:

- CO₂-independent media: These are specially formulated to maintain pH without CO₂. However, they may not be optimal for all cell types or for long-term experiments.
- HEPES-buffered media: Supplementing your standard medium with 10-25 mM HEPES provides effective buffering capacity in the absence of CO₂. [11][13] This is a widely used

and generally well-tolerated method for many cell lines.[\[11\]](#)

Q6: My fluorescent signal is bleaching quickly. How can I prevent this?

A6: Photobleaching is the irreversible loss of fluorescence due to light exposure.[\[9\]](#) To minimize photobleaching, you should reduce the total light exposure to your sample.[\[9\]](#) This can be achieved by:

- Using the lowest possible laser power that provides an adequate signal.
- Minimizing exposure times.[\[4\]](#)
- Reducing the frequency of image acquisition.
- Using more photostable fluorophores if possible.

Quantitative Data Summary

Table 1: Recommended Buffer and Media Components for Live-Cell ACKR3 Imaging

Component	Recommended Concentration	Purpose	Reference
HEPES	10-25 mM	pH buffering outside of a CO2 incubator	[11] [13]
Phenol Red	Absent	Reduce background fluorescence	[3]
Serum (e.g., FBS)	0-2% (for imaging)	Reduce background and non-specific binding	[8]
Glucose	3 mM	Energy source for cells	[14]

Table 2: Example Live-Cell Imaging Buffer Composition

Reagent	Final Concentration
NaCl	125 mM
KCl	5 mM
MgCl ₂	1.2 mM
CaCl ₂	1.3 mM
HEPES	25 mM
D-glucose	3 mM
pH adjusted to 7.4 with NaOH	

This is an example formulation and may require optimization for your specific cell type and experimental conditions.[\[14\]](#)

Experimental Protocols

Protocol 1: Preparation of Cells for Live-Cell ACKR3 Imaging

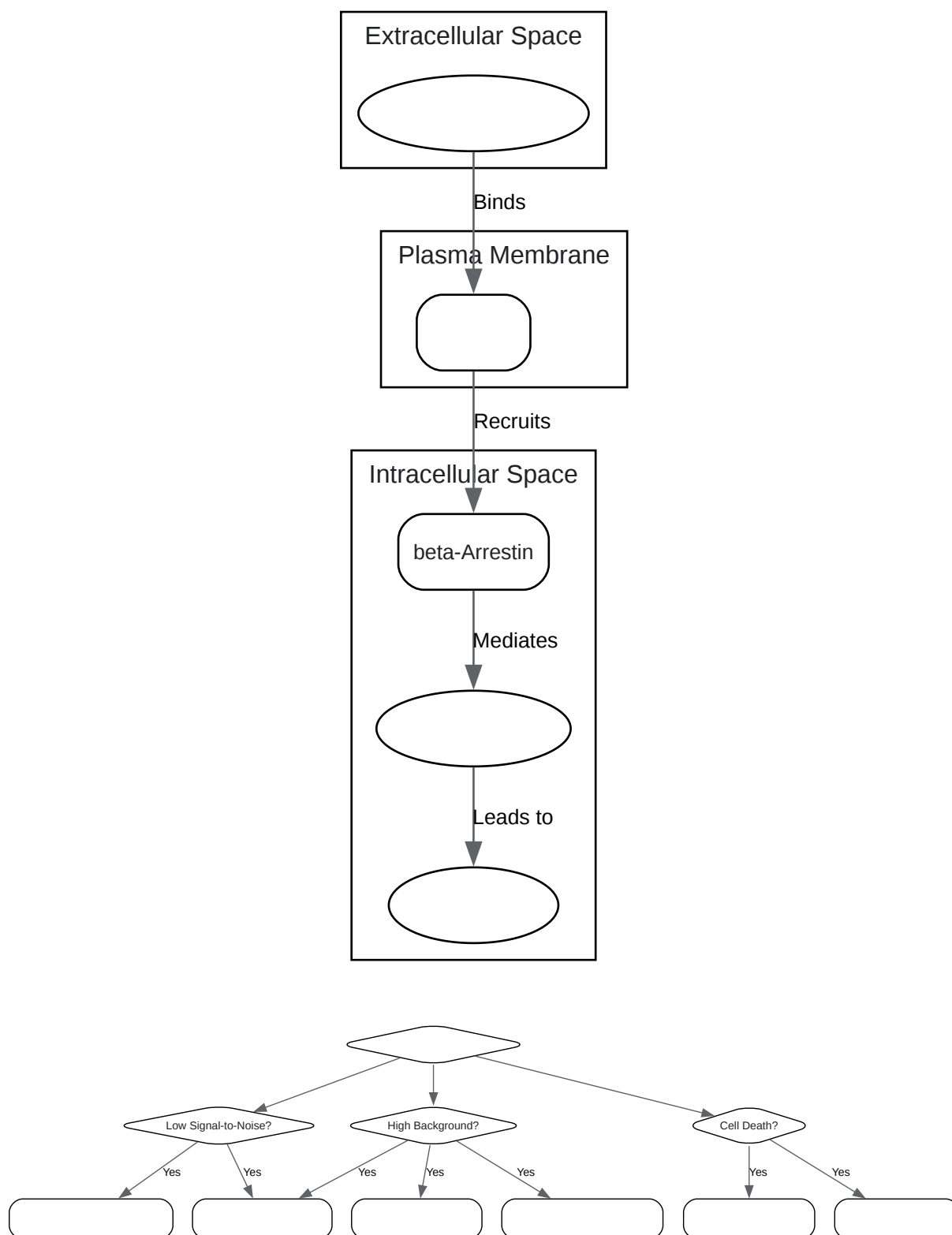
- **Cell Seeding:** Seed cells expressing fluorescently-tagged ACKR3 onto glass-bottom imaging dishes. Allow cells to adhere and reach 70-80% confluency.
- **Media Exchange:** Before imaging, carefully aspirate the growth medium.
- **Washing:** Gently wash the cells twice with pre-warmed (37°C) imaging buffer (e.g., HEPES-buffered, phenol red-free DMEM). This removes serum and other components that can increase background fluorescence.
- **Final Buffer Addition:** Add the final volume of pre-warmed imaging buffer to the dish.
- **Equilibration:** Allow the cells to equilibrate in the imaging buffer for at least 15-30 minutes at 37°C before starting the experiment.

Protocol 2: ACKR3 Internalization Assay

- **Preparation:** Prepare cells as described in Protocol 1.

- **Baseline Imaging:** Acquire baseline images of the cells to establish the initial distribution of ACKR3 at the cell surface.
- **Ligand Addition:** Gently add the ACKR3 ligand (e.g., CXCL12 or a fluorescently labeled small molecule agonist) to the imaging dish at the desired final concentration.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Time-Lapse Imaging:** Immediately begin acquiring time-lapse images at regular intervals (e.g., every 1-2 minutes) for the desired duration (e.g., 30-60 minutes).
- **Analysis:** Quantify the internalization of ACKR3 by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.

Visualizations



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